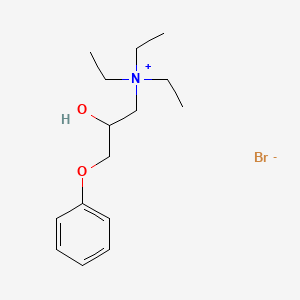![molecular formula C15H14F3N3 B12568075 {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 214460-87-4](/img/structure/B12568075.png)
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile is a complex organic compound characterized by the presence of diethylamino, trifluoromethyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Mannich Reaction: This is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Mannich Reaction: Reagents include formaldehyde, primary or secondary amines, and a carbonyl compound. The reaction is usually conducted in aqueous or alcoholic solvents under mild conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds where the nucleophile has replaced the leaving group.
Mannich Reaction:
Wissenschaftliche Forschungsanwendungen
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylamino and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilino-N-phenethylpiperidine): Another intermediate in the synthesis of fentanyl analogs.
Uniqueness
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
214460-87-4 |
|---|---|
Molekularformel |
C15H14F3N3 |
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
2-[[4-(diethylamino)-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H14F3N3/c1-3-21(4-2)13-6-5-12(7-11(9-19)10-20)14(8-13)15(16,17)18/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZGKVSFGFJJCDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


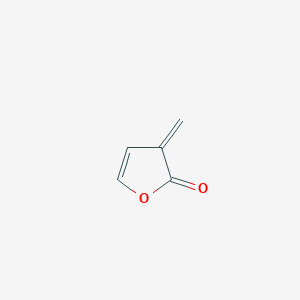

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

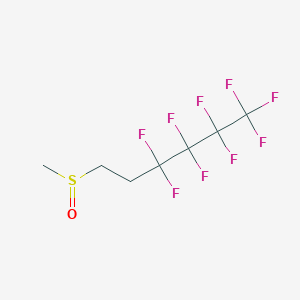
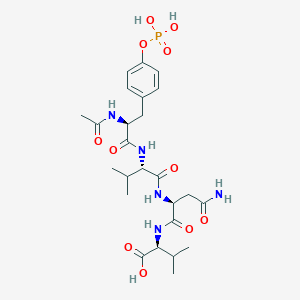
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
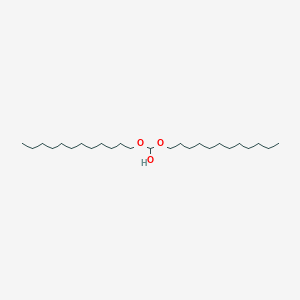
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
